Product packaging for 4-Chloro-2-(isobutyrylamino)benzoic acid(Cat. No.:CAS No. 405904-57-6)

4-Chloro-2-(isobutyrylamino)benzoic acid

Cat. No.: B1611811
CAS No.: 405904-57-6
M. Wt: 241.67 g/mol
InChI Key: UQZGIAQVBMWVFR-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivative Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications in materials science, chemical synthesis, and pharmacology. The parent compound, benzoic acid, consists of a benzene (B151609) ring attached to a carboxylic acid group. The versatility of this structure allows for a vast number of derivatives through substitution on the benzene ring.

4-Chloro-2-(isobutyrylamino)benzoic acid is a disubstituted benzoic acid. The chloro group at position 4 and the isobutyrylamino group at position 2 of the benzene ring significantly influence the molecule's electronic properties, lipophilicity, and steric profile compared to unsubstituted benzoic acid. The isobutyrylamino group, in particular, introduces an amide functionality, which can participate in hydrogen bonding and may confer specific biological activities.

The synthesis of such derivatives often involves the acylation of an aminobenzoic acid precursor. For instance, the related compound 4-(2-chloroacetamido)benzoic acid is synthesized from p-aminobenzoic acid and chloroacetyl chloride. researchgate.net Similar synthetic strategies are applicable to the production of this compound, starting from 2-amino-4-chlorobenzoic acid.

The physicochemical properties of this compound, as computed by PubChem, are summarized in the table below. nih.gov

PropertyValue
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
XLogP33.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass241.0505709 Da
Topological Polar Surface Area66.4 Ų

Academic Significance and Research Landscape

While dedicated research on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the broader research landscape of structurally related benzoic acid derivatives. These compounds are actively investigated for a variety of potential applications.

A significant area of research for analogous compounds is in the modulation of ion channels. For example, the structurally similar compound 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) has been identified as an inhibitor of the TMEM206 ion channel, which is involved in acid-induced cell death. nih.gov This suggests that the 4-chloro-2-(acylamino)benzoic acid scaffold could be a promising starting point for the development of new ion channel modulators.

Furthermore, derivatives of aminobenzoic acid have been explored for their antimicrobial properties. Studies on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid have demonstrated specific antimicrobial activity, particularly against fungal cells and certain bacteria. researchgate.net Similarly, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown moderate antibacterial activity against Gram-positive bacterial strains. mdpi.com

Another avenue of investigation for related compounds is their potential as local anesthetics. Research into 4-(2-chloroacetamido)benzoic acid derivatives was based on the hypothesis that the amide nitrogen could mimic the ionization characteristics of known local anesthetics. researchgate.net

The research landscape for these benzoic acid derivatives often involves multi-step synthesis, characterization using techniques like FTIR, NMR, and mass spectrometry, and subsequent biological evaluation. researchgate.netmdpi.com

Foundational Research Questions and Hypotheses

The study of this compound and its analogs is driven by several foundational research questions and hypotheses:

Can the 4-chloro-2-(acylamino)benzoic acid scaffold serve as a template for the development of selective ion channel modulators? The inhibitory activity of the related compound CBA on the TMEM206 channel gives rise to the hypothesis that variations in the acyl group, such as the isobutyryl group in the title compound, could modulate the potency and selectivity of this inhibition. nih.gov

Does the combination of a chloro-substituent and an isobutyrylamino group confer significant antimicrobial activity? Based on the antimicrobial properties observed in other halogenated and acylated benzoic acid derivatives, a key research question is whether this compound exhibits efficacy against clinically relevant bacterial or fungal strains. researchgate.netmdpi.com

What is the structure-activity relationship (SAR) for this class of compounds? A fundamental hypothesis in the medicinal chemistry of these derivatives is that systematic modifications to the acyl group and the substitution pattern on the benzoic acid ring will lead to a clear understanding of the structural features required for specific biological activities.

Can these compounds be developed as potential therapeutic agents? The overarching research goal is to determine if compounds like this compound possess a biological activity profile that warrants further investigation as a potential drug candidate. This includes initial explorations into their mechanisms of action. For instance, the hypothesis that the amide nitrogen in 4-(2-chloroacetamido) benzoic acid derivatives could provide the necessary ionization for local anesthetic activity is a prime example of the initial questions that drive research in this area. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO3 B1611811 4-Chloro-2-(isobutyrylamino)benzoic acid CAS No. 405904-57-6

Properties

IUPAC Name

4-chloro-2-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-9-5-7(12)3-4-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZGIAQVBMWVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588330
Record name 4-Chloro-2-(2-methylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405904-57-6
Record name 4-Chloro-2-(2-methylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Chloro-2-(isobutyrylamino)benzoic acid

The primary and most direct route for the synthesis of this compound involves the N-acylation of a substituted anthranilic acid precursor. This method is a common and reliable strategy for forming amide bonds in organic synthesis.

A retrosynthetic analysis of the target molecule identifies the amide bond as the most logical point for disconnection. This strategic bond cleavage simplifies the structure into two more readily available precursor molecules.

Primary Disconnection: The carbon-nitrogen bond of the amide functional group is disconnected. This is a standard C-N bond disconnection for amides.

This disconnection reveals the key starting materials: 2-amino-4-chlorobenzoic acid and a suitable isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride (B1165640). This approach is favored due to the commercial availability of the aminobenzoic acid precursor and the straightforward nature of the subsequent acylation reaction. sigmaaldrich.com

The synthesis of this compound is predicated on the availability of specific precursors and reagents. The principal starting material is 4-chloroanthranilic acid. sigmaaldrich.com

Compound NameRole in SynthesisChemical FormulaCAS Number
2-Amino-4-chlorobenzoic acidPrimary Starting MaterialC₇H₆ClNO₂89-77-0 sigmaaldrich.com
Isobutyryl chlorideAcylating AgentC₄H₇ClO79-30-1
Isobutyric anhydrideAlternative Acylating AgentC₈H₁₄O₃97-72-3
Pyridine (B92270)Acid Scavenger/BaseC₅H₅N110-86-1
Triethylamine (TEA)Acid Scavenger/BaseC₆H₁₅N121-44-8
Dichloromethane (B109758) (DCM)SolventCH₂Cl₂75-09-2
Tetrahydrofuran (THF)SolventC₄H₈O109-99-9

This table is interactive. Click on the headers to sort.

The core reaction for forming the target compound is a nucleophilic acyl substitution. The mechanism proceeds as follows when using isobutyryl chloride as the acylating agent:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-4-chlorobenzoic acid attacks the electrophilic carbonyl carbon of isobutyryl chloride.

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This step is accompanied by the elimination of the chloride ion, which is a good leaving group.

Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product, this compound. The base also neutralizes the HCl formed as a byproduct.

This reaction pathway is a classic example of amidation and is widely employed in the synthesis of N-acyl anthranilic acids. google.com

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized. google.com

ParameterConsiderations for OptimizationTypical Conditions/Ranges
Temperature The reaction is often exothermic. Initial cooling controls the rate, followed by warming to ensure completion.0 °C to room temperature (20-25 °C), or gentle heating (40-60 °C)
Solvent Should be inert, aprotic, and capable of dissolving the starting materials.Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (B1210297)
Base A non-nucleophilic base is required to scavenge the acid byproduct (HCl) without competing in the reaction.1.1 to 1.5 equivalents of Pyridine or Triethylamine
Stoichiometry A slight excess of the acylating agent can be used to drive the reaction to completion.1.0 to 1.2 equivalents of Isobutyryl Chloride
Reaction Time Monitored to ensure full consumption of the limiting reagent (2-amino-4-chlorobenzoic acid).2 to 24 hours, typically monitored by TLC or LC-MS
Purification The final product is isolated and purified to remove byproducts and unreacted starting materials.Recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) or column chromatography

This table is interactive. Click on the headers to sort.

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact and improve safety. researchgate.net

Green Chemistry PrincipleApplication to the Synthesis
Waste Prevention Optimizing reaction conditions to achieve near-quantitative yields minimizes the formation of waste. carlroth.com
Atom Economy The use of isobutyric anhydride as the acylating agent offers a higher atom economy than isobutyryl chloride, as the byproduct is acetic acid instead of HCl, which requires neutralization by a base.
Less Hazardous Chemical Synthesis Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives such as ethyl acetate or 2-methyltetrahydrofuran (B130290) (2-MeTHF) reduces toxicity and environmental persistence. researchgate.net
Design for Energy Efficiency Conducting the reaction at ambient temperature, if feasible, reduces energy consumption compared to processes requiring heating or refluxing.
Use of Renewable Feedstocks While the direct precursors are typically derived from petrochemical sources, research into producing aromatic compounds from biomass could provide a renewable pathway in the future. carlroth.com
Reduce Derivatives The chosen synthetic route is direct and avoids unnecessary protection-deprotection steps for the carboxylic acid group, adhering to this principle.

This table is interactive. Click on the headers to sort.

Derivatization Strategies for this compound

The structure of this compound contains a carboxylic acid functional group, which is the primary site for derivatization. These modifications are often performed to alter the molecule's physicochemical properties. researchgate.net

The most common derivatization reactions include:

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification). For example, reacting the compound with methanol (B129727) or ethanol would yield the corresponding methyl or ethyl ester.

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide derivative. This typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.

Derivative TypeReagents RequiredResulting Functional Group
Methyl EsterMethanol (CH₃OH), Sulfuric Acid (H₂SO₄) (catalyst)-COOCH₃
Ethyl EsterEthanol (C₂H₅OH), Sulfuric Acid (H₂SO₄) (catalyst)-COOCH₂CH₃
N-propylamidePropylamine (CH₃CH₂CH₂NH₂), Coupling Agent (e.g., EDC)-CONHCH₂CH₂CH₃
N,N-diethylamideDiethylamine ((CH₃CH₂)₂NH), Coupling Agent (e.g., EDC)-CON(CH₂CH₃)₂

This table is interactive. Click on the headers to sort.

These derivatization strategies allow for the systematic modification of the molecule, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Functional Group Interconversions and Modifications

The functional groups present in this compound—the carboxylic acid and the amide—are amenable to various interconversions.

Amide Hydrolysis: The isobutyrylamino group can be hydrolyzed back to the parent amine (2-amino-4-chlorobenzoic acid) under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis yields the ammonium (B1175870) salt of the amine and isobutyric acid, while basic hydrolysis produces the carboxylate salt and the free amine. libretexts.org

Esterification: The carboxylic acid functionality can be converted to an ester through reactions such as Fischer esterification. This involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst. ijstr.org For example, reacting the title compound with isobutanol in the presence of an acid catalyst would yield isobutyl 4-chloro-2-(isobutyrylamino)benzoate, a transformation demonstrated in structurally similar compounds like 4-(2-chloro-acetylamino)-benzoic acid. lookchem.comresearchgate.net

Synthesis of Analogs with Structural Variations

The core structure of this compound serves as a template for the synthesis of various analogs by modifying the substituent groups. These analogs are often synthesized to explore structure-activity relationships in medicinal chemistry.

Analog Compound NameStructural Variation from Parent CompoundPotential Synthetic Precursor(s)Reference
4-Chloro-2-(phenylamino)benzoic acidIsobutyryl group replaced by a direct N-phenyl bond.2-bromo-4-chlorobenzoic acid and aniline (B41778) (Ullmann condensation) chemscene.com
2-[(4-Chloro-2-nitrophenyl)amino]benzoic acidIsobutyryl group replaced by a 4-chloro-2-nitrophenyl group.Anthranilic acid and 1,4-dichloro-2-nitrobenzene chemicalbook.com
4-Chloro-2-[(2-chlorophenoxy)acetamido]benzoic acid (CBA)Isobutyryl group replaced by a (2-chlorophenoxy)acetyl group.2-Amino-4-chlorobenzoic acid and (2-chlorophenoxy)acetyl chloride nih.gov
4-Chloro-2-(isobutylamino)-5-(N-isobutylsulfamoyl)benzoic acidIsobutyryl group reduced to isobutyl; addition of N-isobutylsulfamoyl.2-Amino-4-chlorobenzoic acid a2bchem.com
3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamideCarboxylic acid converted to an amide; different substitution pattern.3-Nitro-4-chlorobenzoic acid and 3-chloro-2-methylaniline google.com

The synthesis of such analogs often involves standard reactions. For instance, amide analogs can be prepared by activating the carboxylic acid group of a benzoic acid precursor (e.g., with thionyl chloride or a condensing agent like N,N'-diisopropylcarbodiimide) followed by reaction with an appropriate amine. google.com

Exploration of Novel Molecular Scaffolds Incorporating the Benzoic Acid Moiety

Anthranilic acid and its derivatives are valuable precursors for the synthesis of various heterocyclic scaffolds. It is conceivable that this compound could be utilized in a similar fashion. For example, derivatives of anthranilic acid are known to be starting materials for the synthesis of quinazolinones, a class of compounds with significant biological activity. researchgate.net Cyclization reactions, potentially involving the amide nitrogen and the carboxylic acid group, could lead to the formation of novel heterocyclic systems built upon the substituted benzoic acid framework.

Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is dictated by the electronic properties and interplay of its three key functional components: the aromatic ring with its substituents, the carboxylic acid group, and the isobutyrylamino side chain.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring has three substituents that influence the position of any further electrophilic attack. The isobutyrylamino group (-NHCOCH(CH₃)₂) is an activating, ortho-, para-directing group. The chloro group (-Cl) is a deactivating, ortho-, para-directing group. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. The outcome of an EAS reaction, such as nitration or halogenation, would depend on the specific reaction conditions, but the powerful activating effect of the amide group would likely direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5). For instance, nitration of chlorinated benzoic acids is a known industrial process, often requiring strong acid mixtures. google.com In a related compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, nitration occurs under mixed acid conditions. researchgate.net

Nucleophilic Aromatic Substitution (NAS): Generally, aryl halides are resistant to nucleophilic substitution unless activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the chloro group at position 4 is not strongly activated for NAS. Therefore, substitution of the chlorine atom by a nucleophile would likely require harsh reaction conditions.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for numerous chemical transformations beyond the esterification mentioned previously.

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a key intermediate for synthesizing amides and esters under milder conditions. A patent for a related compound demonstrates the use of thionyl chloride to convert a substituted benzoic acid to its corresponding benzoyl chloride. google.com

Decarboxylation: The removal of the carboxylic acid group as CO₂ can be achieved under certain conditions. The decarboxylation of aromatic acids is often difficult but can be facilitated by activating groups, particularly at the ortho position. nist.gov While unactivated benzoic acids require high temperatures (e.g., 400°C), acids activated with ortho or para hydroxyl groups can decarboxylate more readily. nist.gov More modern methods for decarboxylation under milder conditions, sometimes using transition metal catalysts, have also been developed. nih.govorganic-chemistry.org The decarboxylation of substituted 4-aminobenzoic acids has been studied in acidic aqueous solutions. researchgate.net

Reactivity of the Isobutyrylamino Group

The primary reactivity of the isobutyrylamino group involves the amide bond itself.

Hydrolysis: As detailed in section 2.2.1, the most common reaction of this group is hydrolysis to regenerate the 2-amino-4-chlorobenzoic acid precursor. This reaction is typically catalyzed by acid or base and involves nucleophilic attack at the amide carbonyl carbon. masterorganicchemistry.comkhanacademy.org

The N-H proton of the amide is generally not acidic but can be removed by very strong bases. The amide group itself is a poor nucleophile due to the delocalization of the nitrogen lone pair into the carbonyl group.

Investigations of Reaction Kinetics and Thermodynamics

Comprehensive searches of scientific literature, including peer-reviewed journals, patents, and academic dissertations, have revealed a notable absence of published research specifically detailing the reaction kinetics and thermodynamics of the synthesis or chemical transformations of this compound. While general synthetic routes are alluded to in chemical databases, the quantitative analysis of reaction rates, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for its formation or subsequent reactions are not available in the public domain.

The typical synthesis of this compound would likely involve the acylation of 2-amino-4-chlorobenzoic acid with isobutyryl chloride or a related acylating agent. A thorough investigation of the kinetics of this transformation would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst, solvent) to determine the rate law, rate constants, and the Arrhenius parameters (activation energy and pre-exponential factor).

Similarly, a thermodynamic analysis would require calorimetric studies to measure the heat of reaction (enthalpy change) and calculations based on spectroscopic data or computational models to determine the entropy and Gibbs free energy changes. This information is crucial for understanding the feasibility and spontaneity of the reaction and for optimizing reaction conditions for yield and efficiency.

Despite the absence of specific data for this compound, general principles of amide bond formation kinetics and thermodynamics would apply. However, without experimental data, any discussion would be purely theoretical and would not meet the required standards of a specific and scientifically accurate report on this particular compound.

Due to the lack of available research, no data tables on reaction kinetics or thermodynamics for this compound can be presented.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be elucidated.

Proton (¹H) and Carbon (¹³C) NMR Elucidation

Specific, experimentally-derived ¹H and ¹³C NMR data for 4-Chloro-2-(isobutyrylamino)benzoic acid are not available in published literature. A theoretical prediction of the spectra would involve the analysis of the aromatic protons and carbons of the substituted benzene (B151609) ring, as well as the protons and carbons of the isobutyryl group and the carboxylic acid.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for confirming the structural assignment of this compound. However, no such experimental data has been publicly reported.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and various C-H and C-Cl stretches, as well as aromatic C=C bending vibrations. Without experimental data, a precise data table cannot be constructed.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular mass and elemental composition of a compound, as well as for elucidating its fragmentation patterns under ionization. The computed exact mass of this compound is 241.0506 Da. nih.gov However, experimental HRMS data, which would confirm this and detail the fragmentation pathways, is not available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular conformation, bond lengths, and bond angles of This compound in the solid state. However, a search of crystallographic databases and the scientific literature did not yield any reports of a crystal structure determination for this specific compound.

Crystal Packing and Intermolecular Interactions

Were a crystal structure available, the analysis of its crystal packing would be crucial. This involves studying how individual molecules of This compound arrange themselves in the crystal lattice. Key aspects of this analysis include the identification of intermolecular interactions such as hydrogen bonds, which are expected between the carboxylic acid and amide functional groups, as well as van der Waals forces and potential halogen bonding involving the chlorine atom. These interactions govern the physical properties of the solid, such as melting point and solubility. For related N-acylanthranilic acids, dimeric structures formed through hydrogen bonding between carboxylic acid groups are common.

Absolute Configuration Determination (if applicable)

The molecule This compound is achiral and therefore does not have enantiomers. Consequently, the determination of absolute configuration is not applicable.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. As This compound is not chiral, these techniques are not directly applicable to the parent compound. However, they would be relevant for any chiral derivatives that might be synthesized from it.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. For a chiral derivative of This compound , a CD spectrum would provide information about its stereochemical features, such as the conformation of the chiral center and its electronic transitions. No such studies have been reported for this compound or its derivatives in the reviewed literature.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com These simulations provide detailed insights into the conformational dynamics, solvent effects, and interactions of molecules like 4-Chloro-2-(isobutyrylamino)benzoic acid at an atomic level. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom over time, revealing the dynamic nature of the molecule.

Conformational Dynamics and Flexibility in Solution

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, the key rotatable bonds, such as the one connecting the isobutyryl group to the amino group and the bond between the amino group and the benzoic acid ring, allow for a range of possible conformations in solution.

While direct MD simulation studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related molecules like N-acylhydrazones and other substituted benzoic acids. nih.gov For instance, studies on N-acylhydrazones have shown that N-methylation can significantly alter the preferred dihedral angles, leading to shifts between antiperiplanar and synperiplanar conformations. nih.gov This suggests that the isobutyryl group in this compound likely influences the planarity of the amide bond and its orientation relative to the benzene (B151609) ring.

The conformational landscape of such molecules is often characterized by a set of low-energy conformers. Theoretical conformational analysis using methods like Density Functional Theory (DFT) can predict the relative energies of these conformers. nih.gov MD simulations can then be employed to study the transitions between these conformational states in a dynamic environment, providing a more realistic picture of the molecule's behavior in solution. The flexibility of the isobutyryl group and the potential for intramolecular hydrogen bonding between the amide proton and the carboxylic acid group are key factors that would be explored in such simulations.

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent plays a crucial role in determining the structure, dynamics, and reactivity of a solute molecule. rsc.org MD simulations are particularly well-suited to investigate these solvent effects by explicitly modeling the interactions between the solute and solvent molecules.

For this compound, the nature of the solvent would significantly impact its conformational preferences and aggregation behavior. In polar solvents, the formation of hydrogen bonds between the solvent and the carboxylic acid and amide groups of the molecule would be favored. This can disrupt intramolecular hydrogen bonds and lead to a more extended conformation. Conversely, in non-polar solvents, intramolecular interactions and self-association through hydrogen bonding to form dimers are more likely. ucl.ac.uk

Studies on other substituted benzoic acids have demonstrated that in apolar solvents, the formation of conventional hydrogen-bonded dimers is a common phenomenon. ucl.ac.uk However, in polar, hydrogen-bond accepting solvents, this dimerization is inhibited in favor of interactions with the solvent. ucl.ac.uk MD simulations can quantify these effects by calculating radial distribution functions to analyze the solvation shell around different parts of the molecule and by determining the potential of mean force for processes like dimer formation.

Ligand-Protein Dynamics (if simulating binding interactions)

Understanding the dynamic nature of ligand-protein interactions is fundamental for rational drug design. MD simulations can provide a dynamic picture of how a ligand like this compound interacts with its biological target, complementing the static view offered by molecular docking. nih.govnih.gov

While specific protein targets for this compound are not defined in this context, we can infer the principles of its interaction from studies on similar molecules. For example, MD simulations of inhibitors bound to enzymes like the SARS-CoV-2 main protease have revealed the importance of specific pockets and residues in stabilizing the ligand. nih.gov These simulations show that ligands are not static in the binding pocket but exhibit fluctuations, and the protein itself undergoes conformational changes to accommodate the ligand. nih.gov

Key metrics analyzed in ligand-protein MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand within the binding site over the simulation time. A stable complex will show relatively small and stable RMSD values. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. pensoft.net

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and protein residues, which are crucial for binding affinity.

Binding Free Energy Calculations (e.g., MM-GBSA/PBSA): To estimate the strength of the ligand-protein interaction. nih.gov

For this compound, the chloro, isobutyrylamino, and carboxylic acid groups would be key pharmacophoric features driving its interactions with a protein target through a combination of hydrogen bonding, hydrophobic, and electrostatic interactions. MD simulations would be invaluable in elucidating the specific roles of these functional groups in the binding process.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for a desired biological effect.

For derivatives of this compound, QSAR models can be developed to guide the design of more potent analogues. A relevant example is the QSAR study conducted on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. nih.gov

In such a study, a dataset of compounds with varying substituents on the benzoylaminobenzoic acid scaffold and their corresponding inhibitory activities (e.g., IC50 values) would be used. A variety of molecular descriptors would be calculated for each compound, falling into categories such as:

Electronic Descriptors: (e.g., Hammett constants, partial charges) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molar refractivity, van der Waals volume) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological Descriptors: which describe the connectivity of atoms in the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links these descriptors to the biological activity. dergipark.org.tr For instance, a QSAR study on FabH inhibitors revealed that inhibitory activity increased with an increase in hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial, while the presence of heteroatoms like N, O, or S at certain positions decreased activity. nih.gov

A hypothetical QSAR model for a series of this compound analogues might take the following form:

log(1/IC50) = c0 + c1logP + c2MR - c3*HD

Where logP represents hydrophobicity, MR represents molar refractivity, HD represents a hydrogen bond donor descriptor, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Table 1: Hypothetical Data for QSAR Model Development of this compound Analogues

CompoundlogPMolar RefractivityHydrogen Bond Donorslog(1/IC50)
This compound 3.2 62.5 2 5.1
Analogue 1 (R=CH3)3.567.125.3
Analogue 2 (R=OH)2.963.035.5
Analogue 3 (R=F)3.362.025.2
Analogue 4 (R=NH2)2.864.235.6

This table contains hypothetical data for illustrative purposes.

Pharmacophore Modeling and Ligand Design Principles (focused on binding, not efficacy)

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to bind to a specific biological target. dovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model for ligands binding to a target of this compound can be generated based on the structure of the ligand itself (ligand-based) or the structure of the ligand-protein complex (structure-based).

Key Pharmacophoric Features of this compound:

Hydrogen Bond Donor: The amide N-H group.

Hydrogen Bond Acceptor: The carbonyl oxygen of the isobutyryl group and the carbonyl oxygen of the carboxylic acid.

Hydrophobic/Aromatic Region: The chloro-substituted benzene ring and the isopropyl group of the isobutyryl moiety.

Negative Ionizable Feature: The carboxylic acid group, which will be deprotonated at physiological pH.

A hypothetical pharmacophore model would consist of a specific 3D arrangement of these features. This model can then be used as a query to screen large chemical databases to identify novel compounds that match the pharmacophoric requirements and are therefore likely to bind to the same target.

Ligand Design Principles Based on the Pharmacophore:

Scaffold Hopping: The core 4-chlorobenzoic acid scaffold could be replaced with other chemical groups that maintain the correct spatial arrangement of the pharmacophoric features.

Substituent Modification: The isobutyryl group could be modified to explore different hydrophobic interactions. For example, replacing it with a cyclopropyl (B3062369) or tert-butyl group could probe the size and shape of the hydrophobic pocket.

Bioisosteric Replacement: The carboxylic acid group could be replaced with other acidic bioisosteres, such as a tetrazole, to potentially improve metabolic stability or binding affinity.

Introduction of Additional Interacting Groups: Based on the topology of the binding site (if known), additional functional groups could be introduced to form new interactions with the protein, thereby enhancing binding affinity.

Molecular Docking Studies with Relevant Biological Receptors or Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery for forecasting the binding affinity and interaction of potential drug candidates with biological targets like proteins or enzymes. nih.gov While specific docking studies for this compound are not widely published, the principles can be illustrated by examining studies on structurally similar benzoic acid derivatives.

Molecular docking simulations predict how a ligand, such as a benzoic acid derivative, fits into the binding site of a receptor. The outcome is a "binding mode" or "pose," which details the three-dimensional orientation and conformation of the ligand within the active site. These studies are crucial for understanding the molecular recognition process. nih.gov

The interaction fingerprint is a profile of the key molecular interactions between the ligand and the receptor. These interactions can include:

Hydrophobic Interactions: Often involving the phenyl ring of the benzoic acid scaffold and nonpolar amino acid residues in the receptor's binding pocket.

Hydrogen Bonds: The carboxyl group and the amide group of this compound are potential hydrogen bond donors and acceptors, forming critical connections with the protein backbone or side chains.

Electrostatic Interactions: Involving charged or polar groups.

For example, in docking studies of other benzoic acid derivatives, hydrophilic interactions through hydroxyl or amide groups were shown to be crucial for achieving high docking scores. nih.gov The specific geometry of substituents on the benzoic acid ring dictates the possible binding modes and the resulting interaction patterns with the target protein. nih.gov

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or as an inhibitory constant (Ki). A lower binding energy generally indicates a more stable and potent interaction.

In studies on 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1 proteins, computational docking was used to predict binding. Subsequent experimental validation via fluorescence polarization assays determined Ki values. For instance, the deletion of a key substituent resulted in a significant decrease in binding affinity (over 30-fold), demonstrating the predictive power of such computational approaches in guiding chemical synthesis and optimization. nih.gov The introduction of a bulky tert-butyl group, guided by structural information, led to an 8-fold increase in binding affinity for the Mcl-1 protein. nih.gov

Transmembrane protein 206 (TMEM206) has been identified as the molecular component of proton-activated outwardly rectifying anion channels (PAORAC/ASOR), which are activated by increased extracellular proton concentrations (low pH). nih.gov These channels are implicated in physiological and pathological processes, including acid-induced cell death. nih.gov

A structurally related compound, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been identified as a small molecule inhibitor of TMEM206. nih.govnih.gov While not identical to this compound, CBA's interaction with TMEM206 provides a valuable model. Patch-clamp electrophysiology experiments, which measure ion flow, were used to determine the inhibitory effect of CBA on TMEM206 currents. The results showed that CBA effectively inhibits TMEM206 at a low pH of 4.5. nih.govnih.gov

The computational binding affinity, determined experimentally, is summarized in the table below.

CompoundTargetAssaypHIC₅₀
4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA)TMEM206Patch Clamp4.59.55 µM nih.govnih.gov

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data highlights CBA as a useful pharmacological tool for studying TMEM206 function and as a potential scaffold for developing more potent inhibitors. nih.govnih.gov

Theoretical Analysis of Inductive and Resonance Effects on Acidity and Reactivity

Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of atoms. openstax.org

Electron-withdrawing inductive effect (-I): Electronegative atoms, like the chlorine in the 4-position of the target molecule, pull electron density away from the benzene ring and the carboxyl group. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. youtube.comlibretexts.org The effect weakens with distance. openstax.org

Electron-donating inductive effect (+I): Alkyl groups are generally considered to have a weak electron-donating inductive effect. libretexts.org

Resonance Effect: This effect involves the delocalization of pi (π) electrons across the aromatic system.

Electron-donating resonance effect (+R): Substituents with lone pairs of electrons, such as the chlorine atom and the nitrogen of the amido group, can donate electron density to the benzene ring through resonance. This effect would tend to destabilize the carboxylate anion and decrease acidity. youtube.com

Electron-withdrawing resonance effect (-R): Groups like nitro (-NO₂) withdraw electron density from the ring via resonance.

In the case of this compound:

The Chlorine Atom (at C4): The inductive effect (-I) of chlorine is electron-withdrawing, while its resonance effect (+R) is electron-donating. For halogens, the inductive effect is generally considered to be stronger and to have a greater impact on the molecule's acidity than the resonance effect. youtube.com This leads to 4-chlorobenzoic acid (pKa ≈ 4.0) being a stronger acid than benzoic acid (pKa ≈ 4.2). youtube.com

The Isobutyrylamino Group (at C2): The nitrogen atom has a lone pair and can exert a +R effect. The amide group itself can also have complex electronic influences. Furthermore, its position at the ortho position introduces a significant steric factor known as the "ortho effect." This effect can force the carboxyl group out of coplanarity with the benzene ring, which diminishes resonance between the ring and the carboxyl group, leading to an increase in acidity regardless of the substituent's electronic nature. hcpgcollege.edu.in For example, o-chlorobenzoic acid (pKa = 2.9) is a much stronger acid than its para-isomer (pKa = 4.0). hcpgcollege.edu.in

Molecular Interactions and Biochemical Mechanisms

Fundamental Interactions with Biological Macromolecules (Non-Clinical Focus)

There is no specific information available in the current body of scientific literature regarding the fundamental interactions of 4-Chloro-2-(isobutyrylamino)benzoic acid with biological macromolecules. The following subsections, therefore, represent areas where future research would be necessary to elucidate the compound's activity profile.

Investigation of Enzyme Binding and Inhibition Mechanisms (e.g., TMEM206 ion channel modulation)

No studies have been published investigating the binding or inhibition of any specific enzymes by this compound. Research on structurally similar compounds, such as certain N-acylanthranilic acids, has pointed towards interactions with ion channels like the transmembrane protein 206 (TMEM206). However, no such studies have been conducted on this compound itself.

Characterization of Receptor-Ligand Interactions (biophysical and in vitro aspects)

There is a lack of data from biophysical or in vitro studies to characterize any potential receptor-ligand interactions involving this compound. The specific receptors it may bind to and the affinity of such interactions remain undetermined.

Modulation of Protein Conformation and Function

Without evidence of binding to specific proteins, it is not possible to detail any modulation of protein conformation or function by this compound. This remains a critical unknown in its biochemical profile.

Elucidation of Cellular Pathway Modulation at a Molecular Level

The effect of this compound on cellular pathways is currently uncharacterized due to a lack of research in this area.

Identification of Specific Molecular Targets and Binding Sites (e.g., TMEM206)

No specific molecular targets or binding sites for this compound have been identified in the scientific literature. While TMEM206 has been identified as a target for analogous compounds, it has not been confirmed as a target for this compound.

Analysis of Downstream Molecular Events and Signal Transduction

As no primary molecular targets have been identified, there is consequently no information regarding downstream molecular events or the modulation of signal transduction pathways by this compound.

Structure-Mechanism Relationships for Biological Activity

Detailed studies elucidating the specific structure-mechanism relationships for the biological activity of this compound are not prominently available in current research literature. However, analysis of its structural components—a chlorinated benzoic acid backbone with an isobutyrylamino group at the second position—allows for informed hypotheses regarding its potential interactions and activities when compared to analogous compounds.

The core structure is a derivative of benzoic acid, a common scaffold in biologically active molecules. The presence and position of the chloro and isobutyrylamino substituents are critical in defining its chemical properties and, by extension, its potential biological functions.

Key Structural Features and Their Potential Implications:

2-Isobutyrylamino Group: This bulky, lipophilic group at the ortho-position can significantly influence the molecule's conformation through steric hindrance. The amide linkage introduces potential hydrogen bonding sites, which could be crucial for receptor binding. The isobutyryl moiety itself adds to the lipophilicity of the compound.

In the absence of direct research, the biological activity of this compound can be contextualized by examining related compounds. For instance, other N-acylaminobenzoic acid derivatives have been investigated for a variety of biological activities. The specific combination of the 4-chloro and 2-isobutyrylamino groups would modulate these activities in a unique way, though the precise nature of this modulation requires dedicated empirical study.

Without experimental data, any discussion on structure-mechanism relationships remains speculative. Future research, including in vitro and in vivo studies, would be necessary to determine the biological targets and mechanisms of action for this compound.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClNO₃PubChem nih.gov
Molecular Weight241.67 g/mol PubChem nih.gov
IUPAC Name4-chloro-2-(2-methylpropanoylamino)benzoic acidPubChem nih.gov
CAS Number405904-57-6PubChem nih.gov
XLogP33.2PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov

Applications in Chemical Research and Materials Science

Utility as a Synthetic Intermediate for More Complex Molecules

Substituted benzoic acids are fundamental building blocks in organic synthesis, widely used as precursors for agrochemicals, dyes, and pharmaceuticals. mdpi.com Specifically, derivatives of 2-aminobenzoic acid (anthranilic acid) are valuable starting materials for a variety of biologically active compounds. nih.govresearchgate.net

Anthranilic acid and its derivatives are well-established precursors for the synthesis of nitrogen-containing heterocycles. core.ac.uk The ortho-disposed amino and carboxyl groups are ideally positioned for cyclization reactions to form fused ring systems. One of the most prominent applications is in the synthesis of quinazolinones and related benzodiazepines, which are core structures in many pharmaceuticals. core.ac.uk The general strategy involves the reaction of the anthranilic acid derivative with a suitable reagent that provides the remaining atoms for the new ring. Although specific literature detailing the use of 4-Chloro-2-(isobutyrylamino)benzoic acid in such a synthesis is not available, its structure is perfectly suited for this type of transformation, positioning it as a valuable building block for creating diverse heterocyclic libraries.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function. nih.gov The development of such probes is a critical area of chemical biology. While research on this compound itself as a chemical probe is limited, studies on structurally analogous compounds demonstrate the potential of this chemical class.

A notable example is the investigation of 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), a compound with a similar 4-chloro-2-amidobenzoic acid core. nih.gov CBA was identified through virtual screening and subsequently studied as a small molecule inhibitor for the transmembrane protein 206 (TMEM206), a proton-activated chloride channel. nih.gov The study found that CBA can inhibit TMEM206-mediated currents, making it a useful pharmacological tool to study the channel's function and a promising scaffold for developing more potent and specific inhibitors. nih.gov This research underscores the potential of this compound and its analogues to serve as foundational structures for the rational design of new chemical probes for investigating complex biological systems.

Potential in Polymer Chemistry and Advanced Materials

The functional groups present in this compound suggest potential applications in materials science, although specific research in this area is not yet prominent.

In principle, the bifunctional nature of this compound allows it to act as a monomer in polymerization reactions. The carboxylic acid could react with alcohols to form polyesters or with amines to form polyamides. Benzoic acid and its derivatives are used as precursors for plasticizers and can be incorporated into polymer chains. wikipedia.org For example, other halogenated benzoic acids have been used as building blocks for synthesizing advanced polymer electrolyte membranes for fuel cells. researchgate.net However, based on available literature, the specific use of this compound as a monomer for polymer synthesis has not been reported.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The amide and carboxylic acid groups in this compound are capable of forming strong hydrogen bonds, which are key interactions for directing molecular self-assembly. Furthermore, the aromatic ring can participate in π-stacking interactions. These features are hallmarks of molecules designed for supramolecular chemistry. Studies have shown that benzoic acid derivatives can be incorporated into polymer films, where they can form dimers or other aggregates within the polymer matrix. mdpi.com While the potential for this compound to form ordered supramolecular structures is high due to its functional groups, specific research on its self-assembly behavior has not been documented.

Role as a Reference Standard in Analytical Method Development and Validation

In the realm of analytical chemistry, reference standards are materials of high purity and well-characterized properties used to calibrate instruments, validate methods, and ensure the quality and comparability of results. This compound serves as such a standard in specific analytical contexts. Its stable chemical nature and distinct physical properties make it a suitable candidate for these applications. The availability of this compound as a certified reference material underscores its utility and importance in routine quality control and research laboratories.

Chromatographic Method Development (e.g., HPLC-MS)

The development of robust chromatographic methods, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is fundamental for the separation, identification, and quantification of chemical compounds in various matrices. The process of developing and validating these methods requires the use of well-defined reference standards.

The utility of this compound in this context would be as a primary calibrant or a system suitability standard. In method development, a known concentration of this compound would be injected into the HPLC-MS system to determine key chromatographic parameters.

Key Chromatographic Parameters Determined Using a Reference Standard:

ParameterDescriptionTypical Application with this compound
Retention Time (t_R) The time it takes for the analyte to pass through the chromatographic column.A consistent retention time for this compound would confirm the stability and reproducibility of the HPLC system.
Peak Shape The symmetry of the chromatographic peak.Symmetrical peaks indicate good interaction between the analyte, stationary phase, and mobile phase, and the absence of interfering compounds.
Resolution (R_s) The degree of separation between two adjacent peaks.When analyzing mixtures, this compound could be used to ensure adequate separation from other components.
Linearity The relationship between the concentration of the analyte and the detector response.A calibration curve would be generated by injecting a series of known concentrations to establish the quantitative range of the method.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be reliably detected and quantified, respectively.These values are determined by analyzing progressively more dilute solutions of the reference standard.

By using this compound, analytical chemists can optimize mobile phase composition, flow rate, column temperature, and mass spectrometer settings to achieve the desired separation and sensitivity for the analysis of related compounds or its presence as a specific analyte.

Spectroscopic Calibration Standards

Spectroscopic techniques, such as UV-Visible or Infrared (IR) spectroscopy, are also critical in chemical analysis. These methods rely on the interaction of electromagnetic radiation with the analyte. For quantitative analysis, these instruments must be calibrated using standards with known spectroscopic properties.

As a spectroscopic calibration standard, this compound would be used to establish a baseline for analysis. Its known concentration and absorbance at a specific wavelength would be used to create a calibration curve, against which the concentration of the same compound in unknown samples could be determined. The distinct functional groups present in the molecule, such as the carboxylic acid, amide, and the chlorinated aromatic ring, would give rise to a characteristic spectrum, allowing for its specific identification and quantification.

Future Research Directions and Interdisciplinary Opportunities

Exploration of Novel Synthetic Methodologies and Catalytic Approaches

Currently, there are no specific, detailed, and publicly available synthetic procedures for 4-Chloro-2-(isobutyrylamino)benzoic acid in scientific literature. General methods for the acylation of aminobenzoic acids are known and could be adapted. acs.orgresearchgate.net For instance, a plausible route could involve the reaction of 2-amino-4-chlorobenzoic acid with isobutyryl chloride or isobutyric anhydride (B1165640).

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the molecular structure and provide insights into the electronic environment of the atoms.

Infrared (IR) Spectroscopy: IR analysis would help identify key functional groups, such as the carboxylic acid and amide moieties, by their characteristic vibrational frequencies. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry would be necessary to determine the exact molecular weight and fragmentation pattern, further confirming the compound's identity. nih.gov

Advanced, dynamic spectroscopic studies could also be employed to investigate conformational changes and intermolecular interactions in different solvent environments.

Integration of Machine Learning and AI in Compound Design and Prediction

The field of cheminformatics is increasingly leveraging machine learning (ML) and artificial intelligence (AI) to predict the properties and activities of novel compounds. digitellinc.comnih.gov Given the lack of experimental data for this compound, these computational tools could be invaluable.

Discovery of Undiscovered Molecular Interactions and Biological Pathways

The biological activity of this compound is currently unknown. However, the N-acyl anthranilic acid scaffold is present in a number of biologically active molecules, including some with anti-inflammatory properties. nih.govnih.gov This suggests that the target compound could have interesting pharmacological effects.

Initial in-vitro screening assays could be conducted to explore a wide range of potential biological targets. Should any significant activity be identified, further studies would be necessary to elucidate the mechanism of action and identify the specific molecular interactions and biological pathways involved. Techniques such as molecular docking could be used to predict binding modes with potential protein targets.

Role in Interdisciplinary Research Fields (e.g., chemical biology, materials science)

The unique combination of a halogenated aromatic ring, a carboxylic acid, and an amide linkage in this compound makes it a potentially versatile building block in several interdisciplinary fields.

Chemical Biology: If the compound or its derivatives are found to have specific biological activity, they could be developed into chemical probes to study cellular processes. The carboxylic acid and amide groups provide handles for further chemical modification, such as the attachment of fluorescent tags or biotin (B1667282) labels. nih.gov

Materials Science: Substituted benzoic acids can be used as building blocks for the synthesis of liquid crystals, polymers, and other advanced materials. sigmaaldrich.com The specific substitution pattern of this compound could impart unique properties to such materials, warranting investigation into its potential applications in this area.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-(isobutyrylamino)benzoic acid, and what critical reaction parameters must be optimized?

  • Methodological Answer : The synthesis typically involves amidation of 4-chloro-2-aminobenzoic acid with isobutyryl chloride under controlled conditions. Key steps include:

  • Activation : Use coupling agents like EDCl/HOBt to facilitate amide bond formation .
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.
  • Optimization : Monitor reaction pH (neutral to mildly basic) and temperature (0–25°C) to minimize hydrolysis of the isobutyryl group .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : 1^1H/13^13C NMR (DMSO-d₆ or CDCl₃) to verify amide proton (δ 8.1–8.5 ppm) and carbonyl groups (δ 170–175 ppm) .
  • Purity Assessment : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities <1% .
  • Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (theoretical [M+H]⁺: ~256.07) .

Q. How can researchers determine optimal solubility conditions for this compound in biological assays?

  • Methodological Answer :

  • Solvent Screening : Test DMSO (primary stock) followed by dilution in PBS or cell culture media.
  • Surfactant Use : For poor aqueous solubility, add Tween-80 (0.1–1%) or cyclodextrins .
  • pH Adjustment : Utilize the compound’s carboxylic acid group by preparing sodium salts (pH 7–9) for enhanced solubility .

Advanced Research Questions

Q. How can researchers address low yields or side products during the synthesis of this compound?

  • Methodological Answer :

  • Side Reaction Mitigation : Protect the carboxylic acid group (e.g., methyl ester formation) before amidation to prevent self-condensation .
  • Catalyst Optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .
  • In Situ Monitoring : Use TLC (silica, UV detection) or inline FTIR to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in reported spectral data or bioactivity results for this compound?

  • Methodological Answer :

  • Data Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 4-Amino-2-chlorobenzoic acid derivatives) .
  • Batch Analysis : Replicate experiments using standardized reagents (≥97% purity) to exclude impurity-driven variability .
  • Meta-Analysis : Use PubMed/Connected Papers to identify methodological differences (e.g., assay protocols, solvent systems) across studies .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Derivatization : Modify the isobutyryl group (e.g., substituent size, polarity) to assess impact on target binding .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) against relevant receptors (e.g., COX-2, PPARγ) to prioritize synthetic targets .
  • Biological Assays : Pair cytotoxicity screening (MTT assay) with target-specific tests (e.g., enzyme inhibition kinetics) to evaluate therapeutic windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.